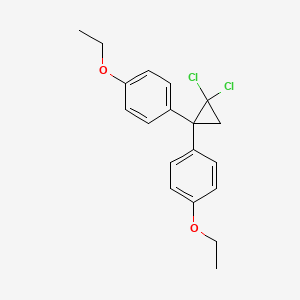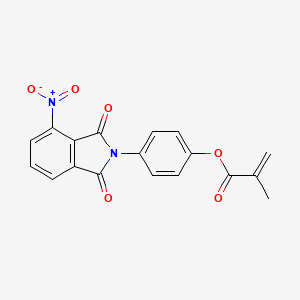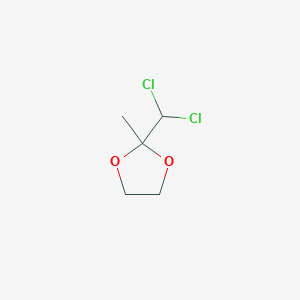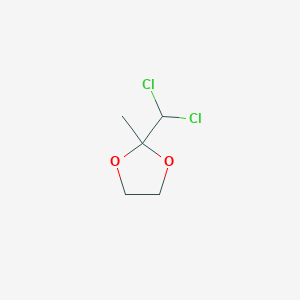
7-methoxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-METHOXY-8-METHYL-3-(2-METHYL-THIAZOL-4-YL)-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHOXY-8-METHYL-3-(2-METHYL-THIAZOL-4-YL)-CHROMEN-4-ONE typically involves multi-step organic reactions. A common route might include:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiazole ring: This step might involve the reaction of a thiazole derivative with the chromenone core under specific conditions such as heating or the use of a catalyst.
Methoxylation and methylation: These functional groups can be introduced through standard organic reactions like methylation using methyl iodide and a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions might target the chromenone core or the thiazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
科学研究应用
7-METHOXY-8-METHYL-3-(2-METHYL-THIAZOL-4-YL)-CHROMEN-4-ONE could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 7-METHOXY-8-METHYL-3-(2-METHYL-THIAZOL-4-YL)-CHROMEN-4-ONE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- 7-Hydroxy-8-methyl-3-(2-methyl-thiazol-4-yl)-chromen-4-one
- 7-Methoxy-8-methyl-3-(2-ethyl-thiazol-4-yl)-chromen-4-one
- 7-Methoxy-8-methyl-3-(2-methyl-thiazol-5-yl)-chromen-4-one
Uniqueness
7-METHOXY-8-METHYL-3-(2-METHYL-THIAZOL-4-YL)-CHROMEN-4-ONE might be unique due to its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to similar compounds.
属性
分子式 |
C15H13NO3S |
|---|---|
分子量 |
287.3 g/mol |
IUPAC 名称 |
7-methoxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C15H13NO3S/c1-8-13(18-3)5-4-10-14(17)11(6-19-15(8)10)12-7-20-9(2)16-12/h4-7H,1-3H3 |
InChI 键 |
ABQMBYBXHFLWLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CSC(=N3)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997046.png)

![N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11997052.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997057.png)



![3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)

![1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-](/img/structure/B11997114.png)


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997134.png)
